1H-1,4-Triazol-3-amine, mononitrate
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Overview
Description
1H-1,4-Triazol-3-amine, mononitrate is a nitrogen-containing heterocyclic compound. It consists of a triazole ring system with an amino group attached to the third carbon atom and a nitrate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,4-Triazol-3-amine can be synthesized through various methods. One common approach involves the reaction of hydrazine with formamide to produce 3-amino-1,2,4-triazole, which can then be nitrated to form the mononitrate derivative . Another method involves the cyclization of appropriate precursors under controlled conditions to yield the desired triazole compound .
Industrial Production Methods: Industrial production of 1H-1,4-Triazol-3-amine, mononitrate typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-1,4-Triazol-3-amine, mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The amino group in the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1H-1,4-Triazol-3-amine, mononitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological receptors.
Mechanism of Action
The mechanism of action of 1H-1,4-Triazol-3-amine, mononitrate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. For example, it can inhibit enzymes involved in fungal cell wall synthesis, making it a potential antifungal agent .
Comparison with Similar Compounds
1H-1,4-Triazol-3-amine, mononitrate can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: Known for its antifungal and anticancer properties.
1H-1,2,3-Triazole: Widely used in click chemistry and drug discovery.
3-Amino-1,2,4-Triazole: Used as an enzyme inhibitor and in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrate group, which can impart distinct chemical and biological properties .
Properties
CAS No. |
13040-74-9 |
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Molecular Formula |
C2H5N5O3 |
Molecular Weight |
147.09 g/mol |
IUPAC Name |
nitric acid;1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C2H4N4.HNO3/c3-2-4-1-5-6-2;2-1(3)4/h1H,(H3,3,4,5,6);(H,2,3,4) |
InChI Key |
KDUPCUMVUANIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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